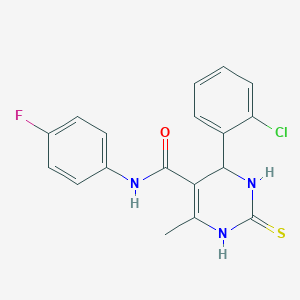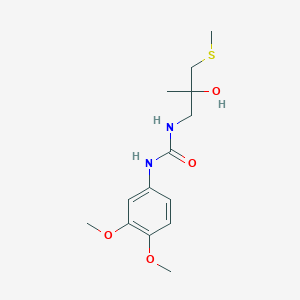![molecular formula C20H16ClN3O2S3 B2882008 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114617-27-4](/img/no-structure.png)
5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H16ClN3O2S3 and its molecular weight is 462. The purity is usually 95%.
BenchChem offers high-quality 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activities
One study focused on the synthesis of novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones, indicating significant inhibition activities against the root growth of rape and barnyard grass at a dosage of 100 mg/L. This suggests the compound's potential application in developing new herbicides with specific target activities (Liang et al., 2007).
Antimicrobial and Antitumor Activities
Another area of research involves the antimicrobial and antitumor applications of these compounds. A study elaborated on the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, showing mild antimicrobial activities for some derivatives. This opens avenues for further exploration in antimicrobial drug development (Gomha et al., 2018).
Anti-inflammatory and Analgesic Agents
Research also extends to the synthesis of compounds for potential use as anti-inflammatory and analgesic agents. For instance, derivatives of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antioxidant Properties
The antioxidant properties of pyrimidine derivatives have been investigated, revealing that some compounds exhibit significant activity in scavenging radicals. This research contributes to understanding the antioxidant mechanisms and potential therapeutic applications of these compounds (Akbas et al., 2018).
Gastric Antisecretory Activity
Moreover, compounds have been evaluated for gastric antisecretory activity, demonstrating their potential as novel treatments for gastric ulcers and related disorders. This highlights the diverse therapeutic applications of these chemical structures (Sugiyama et al., 1989).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the condensation of 3-(4-ethoxyphenyl)-1,3-thiazolidin-2-thione with 3-chlorobenzyl chloride, followed by cyclization with guanidine hydrochloride to form the desired product.", "Starting Materials": [ "3-(4-ethoxyphenyl)-1,3-thiazolidin-2-thione", "3-chlorobenzyl chloride", "guanidine hydrochloride" ], "Reaction": [ "Step 1: 3-(4-ethoxyphenyl)-1,3-thiazolidin-2-thione is reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate in DMF to form 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-1,3-thiazolidin-2-one.", "Step 2: The thiazolidinone intermediate is then cyclized with guanidine hydrochloride in the presence of a base such as sodium methoxide in methanol to form the desired product, 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one." ] } | |
Numéro CAS |
1114617-27-4 |
Nom du produit |
5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one |
Formule moléculaire |
C20H16ClN3O2S3 |
Poids moléculaire |
462 |
Nom IUPAC |
5-[(3-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H16ClN3O2S3/c1-2-26-15-8-6-14(7-9-15)24-17-16(29-20(24)27)18(25)23-19(22-17)28-11-12-4-3-5-13(21)10-12/h3-10H,2,11H2,1H3,(H,22,23,25) |
Clé InChI |
FPPSEVUOURZWGN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)Cl)SC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)
![3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2881926.png)
![7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2881927.png)

![2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881932.png)
![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)




![N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2881942.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2881944.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2881947.png)